molecular formula C13H18N2O6S B1207067 Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate CAS No. 5466-60-4

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate

Cat. No.: B1207067
CAS No.: 5466-60-4
M. Wt: 330.36 g/mol
InChI Key: UGHWFEWPKBZUDZ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are often used in perfumes and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. Common catalysts include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol.

    Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

ethyl 2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6S/c1-2-20-12(16)11(9-22(14,18)19)15-13(17)21-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,17)(H2,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHWFEWPKBZUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CS(=O)(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5466-60-4
Record name NSC26311
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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